![molecular formula C16H16F2N4O B2767907 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2,4-difluorophenyl)ethanone CAS No. 2097864-65-6](/img/structure/B2767907.png)
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2,4-difluorophenyl)ethanone
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Description
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2,4-difluorophenyl)ethanone is a useful research compound. Its molecular formula is C16H16F2N4O and its molecular weight is 318.328. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2,4-difluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2,4-difluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
1,2,3-Triazole derivatives, including structures similar to the compound , have been synthesized through various methods, including 1,3-dipolar cycloaddition reactions. These reactions are crucial for creating compounds with potential antimicrobial properties. For instance, the synthesis and characterization of substituted 1,2,3-triazoles involve cycloaddition reactions that yield compounds screened for antimicrobial activity, indicating a method for generating potentially therapeutic agents (Holla et al., 2005).
Antimicrobial Applications
Compounds structurally related to 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2,4-difluorophenyl)ethanone have demonstrated antimicrobial properties. A study highlighted the efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, which were evaluated for their antibacterial and antifungal activities. This research underscores the potential of such compounds in developing new antimicrobial agents (Mistry & Desai, 2006).
Pharmacological Evaluation
The cycloaddition of azides to alkynes, forming 1H-[1,2,3]-triazoles, is a pivotal synthetic route for creating compounds with a variety of pharmacological applications. These triazole derivatives, synthesized via regiospecific copper(I)-catalyzed cycloadditions, can be incorporated into peptide backbones or side chains, offering a versatile approach to drug design and discovery (Tornøe, Christensen, & Meldal, 2002).
Chemical Synthesis Innovations
Another aspect of research on compounds like 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(2,4-difluorophenyl)ethanone involves exploring novel synthetic pathways. An example is the nickel-catalyzed cycloaddition reaction for synthesizing eight-membered heterocycles, demonstrating innovative approaches to chemical synthesis and potential applications in creating complex molecular structures (Kumar, Zhang, & Louie, 2012).
properties
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-2-(2,4-difluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O/c17-12-4-3-11(14(18)6-12)5-16(23)21-7-13(8-21)22-9-15(19-20-22)10-1-2-10/h3-4,6,9-10,13H,1-2,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUISDJVOBXEBDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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